Home > Products > Screening Compounds P28383 > 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one
3-Methylimidazo[1,5-a]pyrazin-8(7H)-one - 56468-22-5

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one

Catalog Number: EVT-434242
CAS Number: 56468-22-5
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives are a novel class of small molecules being investigated for their potential as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD4 [, , , ]. These proteins are epigenetic readers that play a crucial role in gene transcription and are implicated in various diseases, including cancer [].

7-Methylimidazo[1,5-a]pyrazin-8(7H)-one

  • Compound Description: This compound serves as the central scaffold for developing novel Bromodomain and Extraterminal Domain (BET) family inhibitors. [, , , , ] Research indicates its potential as a BRD4 inhibitor, but initial iterations suffered from poor pharmacokinetic properties, specifically low stability in liver microsome experiments. [, ]

Compound 17

  • Compound Description: This compound represents an optimized derivative of the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold, specifically designed to enhance stability in liver microsome studies. [] It exhibits subnanomolar potency (IC50 = 30 nM) against BRD4(1) and demonstrates improved metabolic stability in human, rat, and mouse liver microsomes compared to earlier analogs. [] Notably, Compound 17 displays antitumor efficacy without significant toxicity in pancreatic cancer xenograft models and induces apoptosis via intranuclear activity in the BXPC-3 cell line. []
  • Relevance: Compound 17 belongs to the same 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold as 3-methylimidazo[1,5-a]pyrazin-8(7H)-one. The research highlights modifications made to the phenyl substituent of this core structure to improve its pharmacokinetic properties, ultimately leading to the development of Compound 17. [] This suggests that both compounds share a core structure and are grouped within the same chemical class being explored for BRD4 inhibition.

Compound 28

  • Compound Description: This compound represents an earlier derivative of the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold. [] While it likely exhibited some BRD4 inhibitory activity, its development was hampered by poor pharmacokinetic properties, particularly limited stability in liver microsome experiments. []
  • Relevance: Compound 28 shares the same core structure, 7-methylimidazo[1,5-a]pyrazin-8(7H)-one, with 3-methylimidazo[1,5-a]pyrazin-8(7H)-one. The development of Compound 17 from earlier analogs like Compound 28 underscores the structure-activity relationship (SAR) studies conducted within this chemical class. [] This suggests that 3-methylimidazo[1,5-a]pyrazin-8(7H)-one likely falls under the same category of BRD4 inhibitors as Compound 28, sharing a common structural foundation.

6,8-Diaryl-2-methylimidazo[1,2-a]pyrazin-3(7H)-ones

  • Compound Description: This chemical class represents a series of compounds investigated for their chemiluminescent properties. [] The research focuses on systematically exploring the impact of substituents on the phenyl ring at the 8-position on their chemiluminescent behavior. []
Overview

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a fused pyrazine and imidazole ring, contributing to its diverse chemical properties and biological activities. It has garnered attention in fields such as medicinal chemistry, materials science, and optoelectronics due to its potential applications.

Source and Classification

The compound is classified as a nitrogen-containing heterocycle, which is significant in organic chemistry and pharmacology. Its structure allows it to interact with various biological targets, making it a candidate for further research in drug development and other scientific applications.

Synthesis Analysis

Methods

The synthesis of 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one typically involves several methods:

  • Multicomponent Reactions: These reactions combine three or more reactants to form the target compound in a single step.
  • Condensation Reactions: In this process, two or more molecules combine with the elimination of a small molecule (e.g., water or ammonia).
  • Intramolecular Cyclizations: This method forms a ring structure within a single molecule.

Technical Details

Industrial production often utilizes automated reactors and continuous flow systems to enhance efficiency and yield. Specific reaction conditions can vary significantly based on the chosen synthetic route.

Molecular Structure Analysis

Structure

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one features a distinctive fused ring system that contributes to its chemical reactivity. The presence of nitrogen atoms in both the imidazole and pyrazine rings enhances its interaction with biological systems.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one participates in various chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Involves replacing one functional group with another.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
  • Substitution: Halogens and nucleophiles under various conditions depending on the desired product.
Mechanism of Action

The mechanism of action for 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one primarily involves its interaction with specific molecular targets such as bromodomain proteins. These proteins play crucial roles in gene regulation by recognizing acetylated lysines on histones. The compound has shown potential as an inhibitor of bromodomain and extraterminal domain proteins, particularly BRD4, which is associated with transcription regulation in cancer cells. Studies indicate that it can effectively modulate pathways leading to apoptosis in cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one is typically a crystalline solid at room temperature. Its solubility varies depending on the solvent used, but it generally exhibits moderate solubility in polar solvents.

Chemical Properties

This compound is stable under standard laboratory conditions but can undergo various chemical transformations depending on the reagents and environmental conditions. Its reactivity profile makes it suitable for further derivatization in synthetic applications.

Applications

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one has several scientific uses:

  • Medicinal Chemistry: It serves as a building block for developing novel pharmaceuticals targeting specific biological pathways.
  • Biological Research: Its potential antimicrobial and anticancer properties are being investigated.
  • Materials Science: The compound is explored for applications in optoelectronic devices and sensors due to its unique electronic properties .
Synthetic Methodologies for 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives

Cyclization Strategies Involving Tert-Butylimine Precursors

The synthesis of 3-methylimidazo[1,5-a]pyrazine derivatives fundamentally relies on tert-butylimine precursors as key intermediates. These precursors, such as N-(tert-butyl)-N-(pyrazin-2-ylmethylidene)amine, undergo thermally induced cyclization to form the bicyclic imidazopyrazine core. The reaction proceeds via initial homolytic cleavage of a C–C bond in the tert-butyl group, generating a resonance-stabilized azaallyl radical. Subsequent intramolecular cyclization occurs regioselectively at the nitrogen atom adjacent to the imine moiety, facilitated by the electron-deficient character of the pyrazine ring. This mechanism is supported by computational studies (CAM-B3LYP/6-311G(d,p)), which confirm a feasible activation barrier of ~70 kcal/mol for methyl radical elimination, compared to prohibitively high energies (>110 kcal/mol) for alternative pathways [8].

The choice of heteroaromatic aldehyde precursors critically determines regiochemistry and yield. Pyrazine-2-carboxaldehydes yield 3-methylimidazo[1,5-a]pyrazine (7), while pyrimidine-2-carboxaldehydes form 6-methylimidazo[1,5-a]pyrimidine (6), both achieving 95% isolated yields under optimized conditions. Substituent effects are pronounced: Electron-withdrawing groups on the azine ring accelerate cyclization by enhancing electrophilicity at the target nitrogen, whereas steric hindrance adjacent to the imine bond suppresses byproduct formation [8].

Table 1: Cyclization Outcomes of Tert-Butylimine Precursors

PrecursorProductYield (%)Key Byproducts
N-(Pyrazin-2-ylmethylene)-tert-butylamine3-Methylimidazo[1,5-a]pyrazine (7)95Pyrazine-2-carboxaldehyde (2%)
N-(Pyrimidin-2-ylmethylene)-tert-butylamine6-Methylimidazo[1,5-a]pyrimidine (6)95Pyrimidine-2-carboxaldehyde (1.9%)
N-(Quinoxalin-2-ylmethylene)-tert-butylamine3-Methylimidazo[1,5-a]quinoxaline (9)85Quinoxaline-2-carboxaldehyde (3%)

Flash Vacuum Thermolysis (FVT) Optimization for Bicyclic Core Formation

Flash vacuum thermolysis (FVT) is a high-efficiency method for converting tert-butylimines to 3-methylimidazo[1,5-a]pyrazines. The process involves sublimation of precursors at 10⁻⁴ hPa followed by rapid heating (800–850°C) in a quartz reactor, enabling gas-phase radical cyclization before decomposition. Temperature control is paramount: Below 750°C, conversion is incomplete (>20% starting material retained), while above 900°C, fragmentation dominates, yielding carboxaldehyde byproducts via retro-imination [8] [9].

Residence time optimization (0.01–0.1 sec) minimizes secondary reactions. Online analytical techniques, including UV-photoelectron spectroscopy (UV-PES) coupled with field ionization mass spectrometry, confirm product identity and detect transient radicals. For 3-methylimidazo[1,5-a]pyrazine (7), FVT at 800°C achieves 95% yield with 98% purity, outperforming solution-phase methods that suffer from solvolysis or polymerization. The scalability was demonstrated in gram-scale syntheses, with consistent yields >90% after condensate collection [8] [9].

Table 2: FVT Parameters for Imidazopyrazine Formation

PrecursorOptimal Temperature (°C)Residence Time (sec)Pressure (hPa)Yield (%)
Pyrazin-2-yl tert-butylimine8000.0510⁻⁴95
Quinoxalin-2-yl tert-butylimine8500.0310⁻⁴85
Isoquinolin-1-yl tert-butylimine8250.0410⁻⁴80

Suzuki Coupling and Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling enables versatile C–C bond formation at the C1 position of preformed 3-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffolds. The reaction employs Pd(0) catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) with organoboron reagents (arylboronic acids, trifluoroborates) under mild conditions (50–80°C, aqueous/organic biphasic solvents). Key advantages include functional group tolerance (esters, ketones, unprotected amines) and stereoretention when coupling alkenyl/alkylborons [2] [4] [6].

Electron-deficient aryl halides (e.g., 4-cyanophenyl bromide) couple efficiently at 0.5–2 mol% Pd loading, while sterically hindered substrates require bulky ligands (SPhos, XPhos) to suppress protodeboronation. Recent advances include room-temperature couplings using Pd/PCy₃ systems and aqueous micellar conditions, enhancing sustainability. A representative transformation: Coupling 8-chloro-3-methylimidazo[1,5-a]pyrazine with 4-(methoxycarbonyl)phenylboronic acid yields biaryl derivatives critical for kinase inhibition (85–92% yield) [2] [6].

Table 3: Suzuki Coupling Applications on Imidazopyrazine Scaffolds

ElectrophileBoronic AcidCatalyst SystemYield (%)Application Target
8-Bromo-3-methylimidazo[1,5-a]pyrazine4-(Pyridin-3-yl)phenylboronic acidPd(PPh₃)₄, K₂CO₃88mTORC1/2 inhibition
1-Iodo-3-methylimidazo[1,5-a]pyrazin-8(7H)-one3-Carbamoylphenylboronic acidPd(OAc)₂/SPhos, K₃PO₄90IGF-1R inhibition
8-Chloro-1-(vinylsulfonyl)imidazo[1,5-a]pyrazine2-Methyl-4-boronophenylalaninePd/dppf, Na₂CO₃78Irreversible BTK inhibitors

Substituent-Specific Modifications for Bioactivity Enhancement

Late-stage functionalization tailors imidazopyrazine pharmacophores by targeting C1, C3, and N7 positions. Single-atom modifications profoundly influence bioactivity:

  • C1 Aryl Diversification: Suzuki-derived biaryls at C1 enhance kinase binding (e.g., mTOR, IGF-1R) by occupying hydrophobic pockets. 1-(3-Cyanophenyl) derivatives show 10-fold potency increases over unsubstituted analogs in cellular assays [3] [8].
  • C3 Methyl to Halogen/Nitrile Replacement: Fluorination at C3 increases metabolic stability by blocking CYP450 oxidation. 3-Fluoro analogs exhibit microsomal clearance reductions of 30–50% in human hepatocytes [5] [7]. Nitrile introduction improves aqueous solubility (log D reduction by 0.5–1.0 units) while maintaining membrane permeability [3].
  • N7 Alkylation/Acylation: N-Methylation boosts blood-brain barrier penetration for CNS targets (e.g., PDE10A inhibitors), while acyl groups enable prodrug strategies. N-(Pyridin-4-ylcarbonyl) derivatives enhance angiotensin II receptor binding by forming H-bonds with Ser⁵²⁰ [5] [8].

Activity cliffs (ΔpIC₅₀ ≥ 2.0) arise from subtle changes: 3-Fluoro vs. 3-chloro substitutions in PDE10A inhibitors yield 100-fold potency differences due to halogen bond strength variations with Tyr⁵²³ [3] [7]. Computational fragment mapping rationalizes these effects, guiding prioritized synthetic routes.

Table 4: Bioactivity Impact of Key Substituents

ModificationProperty ChangeBioactivity EnhancementExample Target
C1: 4-(Pyridin-3-yl)phenyllog P +1.2, TPSA +15 ŲmTOR IC₅₀ = 3 nM (vs. 250 nM for H)mTORC1/2 inhibition
C3: F → CH₃CLₕᵤₘₐₙ ↓ 40%, log D –0.3PDE10A Kᵢ = 1.2 nM (vs. 110 nM for CH₃)Phosphodiesterase
N7: COCH₂N(CH₃)₂Solubility ↑ 5-fold, pKa 8.2GABAₐ α1 EC₅₀ = 0.8 μM (vs. >10 μM for H)GABA receptor modulation

Complete Compound List: 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one, N-(tert-butyl)-N-(pyrazin-2-ylmethylidene)amine, 6-Methylimidazo[1,5-a]pyrimidine, 3-Methylimidazo[1,5-a]quinoxaline, Imidazo[5,1-a]isoquinoline, 8-Bromo-3-methylimidazo[1,5-a]pyrazine, 1-(4-(Methoxycarbonyl)phenyl)-3-methylimidazo[1,5-a]pyrazin-8(7H)-one.

Properties

CAS Number

56468-22-5

Product Name

3-Methylimidazo[1,5-a]pyrazin-8(7H)-one

IUPAC Name

3-methyl-7H-imidazo[1,5-a]pyrazin-8-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-5-9-4-6-7(11)8-2-3-10(5)6/h2-4H,1H3,(H,8,11)

InChI Key

UJEZHQVGEMWAET-UHFFFAOYSA-N

SMILES

CC1=NC=C2N1C=CNC2=O

Canonical SMILES

CC1=NC=C2N1C=CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.